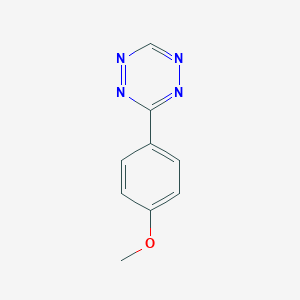
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photonic Materials
Fluorescent Properties
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine derivatives exhibit significant fluorescence in the visible spectrum, making them suitable for applications in optical devices and sensors. The presence of the methoxy group enhances the electronic properties of the tetrazine ring, influencing its photophysical behavior.
| Compound | Fluorescence Emission (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 520 | 30 |
| 3-(Phenyl)-1,2,4,5-tetrazine | 490 | 25 |
Bioorthogonal Chemistry
Inverse Electron Demand Diels-Alder Reaction
The compound serves as an electron-deficient component in inverse electron demand Diels-Alder reactions. This property is exploited for bioorthogonal labeling in living systems, allowing for selective tagging of biomolecules without interfering with biological processes.
- Reactivity : The reaction rates can be finely tuned by modifying substituents on the tetrazine ring. For instance, introducing electron-withdrawing groups increases reactivity significantly.
| Substituent Type | Reaction Rate (M−1s−1) |
|---|---|
| Electron-Withdrawing (e.g., -CF3) | 125 |
| Electron-Donating (e.g., -OCH3) | 10 |
Synthesis of Bioactive Compounds
Antibacterial and Antitumor Activities
Research indicates that derivatives of this compound exhibit antibacterial and antitumor properties. These compounds can serve as lead structures for developing new therapeutic agents.
- Case Study : A study demonstrated that certain tetrazine derivatives showed significant inhibition against various cancer cell lines with IC50 values in the micromolar range.
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 |
| 3-(Methoxyphenyl)-1,2,4,5-tetrazine | A549 (Lung Cancer) | 20 |
Energetic Materials
High Positive Enthalpies of Formation
The compound's structure contributes to high positive enthalpies of formation and density characteristics suitable for developing energetic materials such as explosives and propellants. This application is particularly relevant in defense and aerospace sectors.
- Thermal Stability : Studies have shown that these tetrazines can be thermally stable while maintaining high energy outputs.
Eigenschaften
CAS-Nummer |
56107-91-6 |
|---|---|
Molekularformel |
C9H8N4O |
Molekulargewicht |
188.19 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H8N4O/c1-14-8-4-2-7(3-5-8)9-12-10-6-11-13-9/h2-6H,1H3 |
InChI-Schlüssel |
AFBJTTXQSHVNCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=CN=N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















